

Physical and chemical properties of 2-(Pyridin-4-yl)benzoic acid

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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzoic acid

Cat. No.: B169793

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An In-depth Technical Guide to 2-(Pyridin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(Pyridin-4-yl)benzoic acid**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its fundamental characteristics, provides a robust synthesis protocol, and explores its potential biological activities.

Core Properties

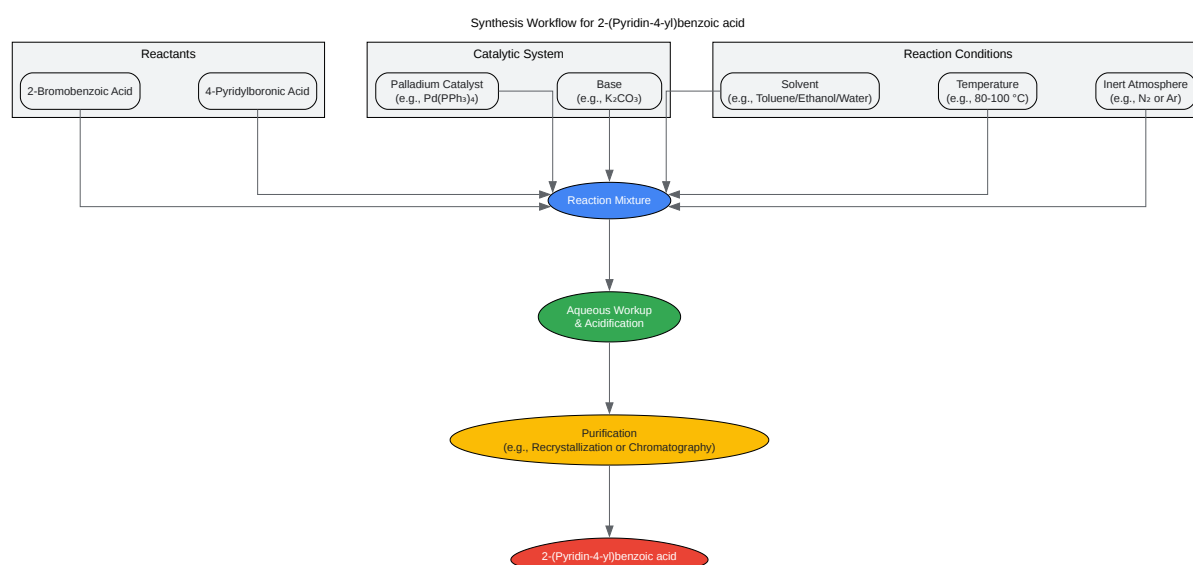
2-(Pyridin-4-yl)benzoic acid, with the CAS number 133362-99-9, is a solid substance at room temperature. Its molecular formula is $C_{12}H_9NO_2$, and it has a molecular weight of 199.21 g/mol. [1] While specific experimental data for its melting point, boiling point, and pKa value are not readily available in the cited literature, these properties are crucial for its handling, characterization, and application in various research and development settings.

Property	Value	Reference
IUPAC Name	2-(Pyridin-4-yl)benzoic acid	
CAS Number	133362-99-9	[1]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1]
Molecular Weight	199.21 g/mol	[1]
Physical Form	Solid	
Melting Point	>300°C (for 4-isomer)	[2]
Boiling Point	384.3±25.0 °C (Predicted for 4-isomer)	
pKa	4.36±0.10 (Predicted for a similar structure)	
Solubility	Slightly soluble in water (for 4-isomer)	

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of **2-(Pyridin-4-yl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthesis involves the coupling of 2-bromobenzoic acid with 4-pyridylboronic acid.

Experimental Workflow



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Caption: Suzuki-Miyaura coupling for **2-(Pyridin-4-yl)benzoic acid** synthesis.

Detailed Methodology

- **Reaction Setup:** In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
- **Reaction Execution:** Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectral Characterization

While specific spectra for **2-(Pyridin-4-yl)benzoic acid** are not available in the provided search results, the expected spectral characteristics can be inferred from its structural motifs: a carboxylic acid, a benzene ring, and a pyridine ring.

- **¹H NMR:** The spectrum is expected to show distinct signals for the protons on the benzoic acid and pyridine rings. The aromatic protons will likely appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
- **¹³C NMR:** The spectrum will display signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 120-150 ppm region.
- **FT-IR:** Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 199. Common fragmentation patterns would involve the loss of the carboxyl group ($-\text{COOH}$, 45 Da) and potentially fragmentation of the pyridine ring.

Biological Activity and Potential Applications

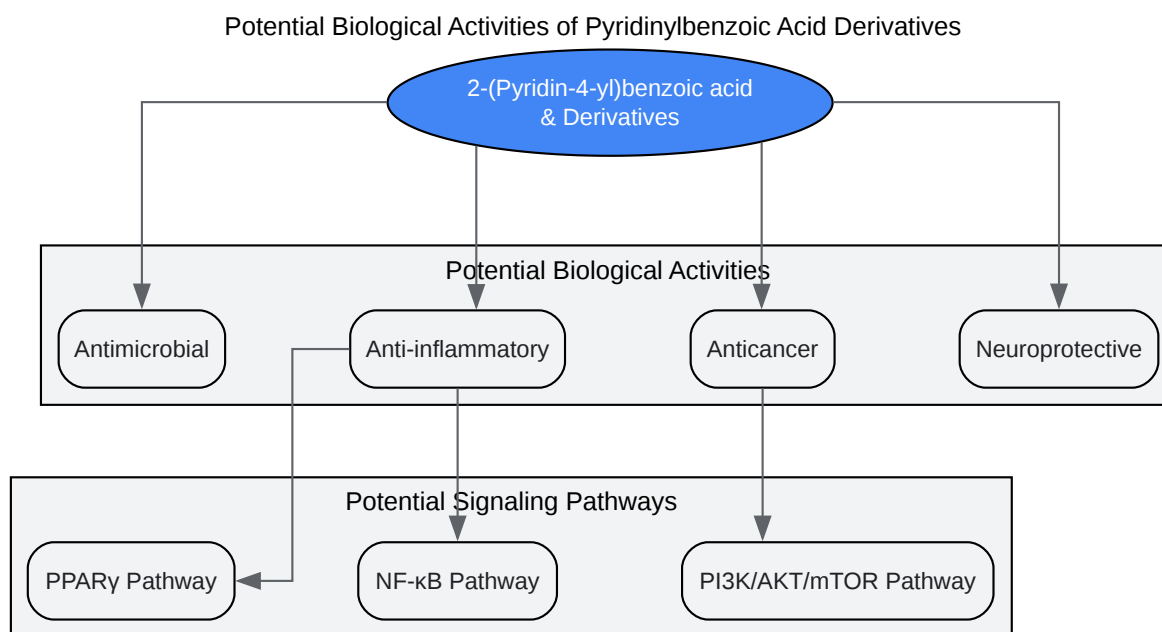
The biological activities of pyridinylbenzoic acid derivatives are an area of active research. While specific studies on **2-(Pyridin-4-yl)benzoic acid** are limited in the provided results, related compounds have shown a range of biological effects.

Benzoic acid and its derivatives are known to exhibit antimicrobial, anti-inflammatory, and even anticancer properties.[3] The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, can significantly influence the biological activity of the parent molecule. Pyrimidine derivatives, which share structural similarities, have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor effects.

The differential biological activities of various isomers of hydroxybenzoic acid suggest that the substitution pattern on the benzoic acid ring is critical for its interaction with biological targets. [4] For instance, certain dihydroxybenzoic acid isomers have been shown to dissociate amyloid- β oligomers, which are implicated in Alzheimer's disease.[5] This highlights the potential for **2-(Pyridin-4-yl)benzoic acid** and its derivatives to be explored for their effects on various signaling pathways and disease models.

One study on a pyridinecarboxylic acid derivative demonstrated its ability to stimulate pro-angiogenic mediators and inhibit reactive nitrogen and oxygen species through a PPAR γ -dependent pathway in the context of *T. cruzi* infection.[6] This suggests that pyridinylbenzoic acid scaffolds could be promising starting points for the development of novel therapeutics targeting inflammatory and infectious diseases.

Further investigation into the specific biological targets and mechanisms of action of **2-(Pyridin-4-yl)benzoic acid** is warranted to fully elucidate its therapeutic potential.



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Caption: Potential biological activities and signaling pathways of pyridinylbenzoic acid derivatives.

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